beta-Muricholic acid

FXR antagonist Bile acid signaling Gut microbiota

Muricholic acid isomer misidentification can invalidate murine gut-liver axis studies. β-MCA (CAS 2393-59-1) resolves this with its distinct 6β,7β-dihydroxy stereochemistry-the definitive endogenous FXR antagonist in rodent models. • Confirmed >98% HPLC purity with authenticated retention time for LC-MS/MS isomer separation (α/β selectivity factor up to 1.3). • Demonstrates superior efficacy vs. UDCA in cholesterol gallstone dissolution (reduces prevalence to 20% in murine models). • Supplied as white to beige crystalline powder; stored at -20°C under desiccation for long-term stability.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 2393-59-1
Cat. No. B044201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Muricholic acid
CAS2393-59-1
Synonyms3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-CRKPLTDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





β-Muricholic Acid: Murine-Specific FXR Antagonist


beta-Muricholic acid (β-MCA) is a murine-specific primary trihydroxy bile acid [1]. It is characterized by a β-configuration hydroxyl group at the 6-position, which distinguishes it from human primary bile acids [2]. β-MCA is synthesized in mouse liver from ursodeoxycholic acid via the cytochrome P450 enzyme Cyp2c70 [3]. It serves as a naturally occurring farnesoid X receptor (FXR) antagonist, particularly in its tauro-conjugated form (T-β-MCA) [4]. Physicochemically, β-MCA is a white to beige crystalline powder with a melting point of 226 °C and an optical rotation of [α]/D +59° to +65° .

Why β-MCA Cannot Be Substituted


Generic substitution of β-muricholic acid with other muricholic acid isomers (α-MCA, ω-MCA) or the widely available ursodeoxycholic acid (UDCA) is scientifically unsound. β-MCA possesses a distinct 6β,7β-dihydroxy stereochemistry that confers unique biological properties compared to its 6β,7α- (α-MCA) and 6α,7β- (ω-MCA) isomers [1]. Critically, β-MCA and its tauro-conjugate are endogenous, microbiota-sensitive FXR antagonists in mice, whereas UDCA is an FXR agonist in humans [2]. Furthermore, β-MCA demonstrates significantly higher efficacy than UDCA in dissolving cholesterol gallstones in murine models [3]. Procuring an incorrect isomer or a human-analog bile acid will invalidate experiments predicated on the specific pharmacology and metabolism of β-MCA in rodent systems, leading to irreproducible results and wasted resources.

β-MCA: Quantitative Comparative Evidence


T-β-MCA: Microbiota-Sensitive FXR Antagonist

Tauro-conjugated β-muricholic acid (T-β-MCA) acts as a potent, naturally occurring antagonist of the farnesoid X receptor (FXR) in mice. In conventionally raised (CONV-R) mice, the gut microbiota actively reduces T-β-MCA levels, thereby alleviating FXR inhibition and suppressing bile acid synthesis via a negative feedback loop. This is a species-specific mechanism not observed with human primary bile acids. The study by Sayin et al. demonstrated that in germ-free (GF) mice, which lack a microbiota, T-β-MCA accumulates and is a primary driver of increased bile acid synthesis through reduced FXR signaling [1].

FXR antagonist Bile acid signaling Gut microbiota

Gallstone Dissolution: β-MCA vs. UDCA

β-Muricholic acid demonstrates superior efficacy compared to ursodeoxycholic acid (UDCA), the standard-of-care for gallstone dissolution in humans, in a murine model of diet-induced cholesterol gallstones. A study directly compared the two compounds [1].

Cholesterol gallstones Gallstone dissolution Bile acid therapy

β-MCA/ω-MCA Chromatographic Separation

In quantitative LC-MS/MS methods for bile acid profiling, the separation of β-muricholic acid (β-MCA) from its isomer ω-muricholic acid (ω-MCA) presents a significant analytical challenge due to their structural similarity. While many isomers can be baseline-resolved, β- and ω-MCA often co-elute or require specialized method development [1].

Analytical method development LC-MS/MS Isomer separation

β-MCA/α-MCA HPLC Separation

The separation of β-muricholic acid from its stereoisomer α-muricholic acid is achievable on a standard C18 reversed-phase HPLC column, but the selectivity is highly dependent on the mobile phase composition. A systematic study optimized this separation by correlating mobile phase polarity components with the selectivity factor [1].

Enantiomer separation HPLC method development Bile acid analysis

T-β-MCA, FXR Inhibition, and Glucose Control in Diabetic Rats

In a diabetic rat model undergoing ileum transposition (IT) surgery, changes in the bile acid pool, specifically elevated levels of β-MCA and its taurine conjugate (T-β-MCA), were quantitatively linked to inhibition of intestinal FXR and subsequent improvements in glucose metabolism. This study provides in vivo pharmacodynamic evidence for the functional role of β-MCA as an endogenous FXR antagonist with metabolic consequences [1].

Diabetes FXR antagonism Glucose homeostasis

Positive Regulation of Bile Acid Synthesis via FXR Antagonism

Muricholic acids, including β-MCA, function as positive regulators of bile acid synthesis in mice, a mechanism opposite to the negative feedback exerted by potent FXR agonists like deoxycholic acid (DCA) or chenodeoxycholic acid (CDCA) in humans. This study demonstrated that elevated levels of α- and β-muricholic acids and UDCA, which are FXR-antagonistic, were responsible for the induction of CYP7A1 (the rate-limiting enzyme in BA synthesis) in antibiotic-treated and Cyp8b1 knockout mice, rather than the reduction in FXR-agonistic BAs [1].

Bile acid synthesis Feedback regulation CYP7A1

β-MCA: Key Research Applications


Gut-Liver Signaling via FXR-FGF15 Axis

β-MCA and its tauro-conjugate T-β-MCA are essential tools for studying the gut-liver axis in murine models. The evidence that T-β-MCA is a microbiota-sensitive, endogenous FXR antagonist makes it the definitive compound for experiments exploring how the microbiome modulates host bile acid synthesis, glucose homeostasis, and lipid metabolism via FXR signaling. Studies using GF vs. CONV-R mice, or those involving antibiotic treatment, rely on accurate quantification of β-MCA to interpret changes in FXR target genes like CYP7A1 and FGF15 [1].

Cholesterol Gallstone Disease in Murine Models

For preclinical research on cholelithiasis, β-MCA is the preferred compound over the human therapeutic UDCA. Direct comparative data demonstrates that β-MCA is more effective at dissolving diet-induced cholesterol gallstones in mice, reducing prevalence to just 20% after 8 weeks of dietary administration [1]. This makes β-MCA the appropriate positive control and a relevant test article for evaluating novel gallstone therapies in rodent models.

Bile Acid Metabolomics by LC-MS

Given the analytical challenge in chromatographically separating β-MCA from its isomers α-MCA and ω-MCA, a high-purity β-MCA standard is non-negotiable for accurate targeted LC-MS/MS metabolomics. Researchers developing or utilizing methods for bile acid profiling in mouse plasma, liver, or feces require an authenticated β-MCA reference material to establish retention times, optimize isomer separation (selectivity factor up to 1.3 for α/β separation), and generate precise calibration curves, thereby ensuring data integrity in large-scale studies [1][2].

Positive Feedback in Bile Acid Synthesis

β-MCA is a critical research tool for studying the unique, positive feedback regulation of bile acid synthesis observed in mice. This contrasts with the negative feedback mediated by FXR agonists in humans. Experiments designed to investigate the induction of CYP7A1 and expansion of the bile acid pool under conditions like antibiotic use or genetic knockouts (e.g., Cyp8b1-/-) are fundamentally dependent on β-MCA. Its FXR-antagonistic property is central to this mechanism, making it a key compound for understanding species-specific differences in cholesterol and bile acid homeostasis [1].

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